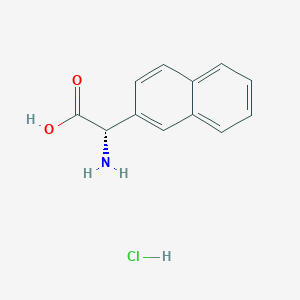

(S)-Amino-naphthalen-2-yl-acetic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-Amino-naphthalen-2-yl-acetic acid hydrochloride” is a salt formed from an amino-naphthalene acetic acid and hydrochloric acid . Hydrochloric acid is a colorless, corrosive, strong acid . It’s prepared by dissolving hydrogen chloride in water .

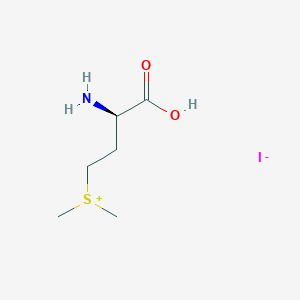

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the naphthalene ring, the amino group, the acetic acid moiety, and the hydrochloride . These groups could affect the overall shape, polarity, and reactivity of the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amino group might participate in reactions like condensation or acylation. The carboxylic acid could undergo reactions like esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and its salt form. For example, the presence of the polar amino and carboxylic acid groups could enhance its solubility in water .科学的研究の応用

Physiological Roles in Plants

Naphthalene acetic acid, a compound related to naphthalene, plays significant physiological roles in plants, such as encouraging cell division and enlargement. It can influence plant and fruit properties, increasing growth rates and enhancing fruit quality without reducing yield. However, at high concentrations, it can be toxic to plants, indicating a delicate balance in its application for agricultural purposes (Singh, Mirza, & Singh, 2017).

Medicinal Chemistry and Drug Development

Research on naphthalimide compounds, which include naphthalene frameworks, shows their significant potential in medicinal applications. These compounds exhibit extensive potential in medicinal chemistry, with some naphthalimides entering clinical trials as anticancer agents. Naphthalimide derivatives are explored for their applications as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Their interaction with biological macromolecules suggests a broad spectrum of potential therapeutic uses (Gong, Addla, Lv, & Zhou, 2016).

Environmental Impacts and Biodegradation

The review of naphthalene's sources and environmental exposures highlights its classification as a possible human carcinogen and motivates research into its ubiquity and impact on both indoor and outdoor air quality. Major sources include industrial emissions, combustion processes, and use as a deodorizer and repellent. Understanding its environmental behavior is crucial for assessing and mitigating health risks associated with exposure (Jia & Batterman, 2010).

Biomedical Applications

Highly branched polymers based on poly(amino acid)s, including structures derived from amino acids related to naphthalene, have been reviewed for their potential in biomedical applications. These polymers, due to their biocompatibility and biodegradability, are considered for use as drug and gene delivery vehicles, highlighting the versatility of naphthalene derivatives in advanced medical therapies (Thompson & Scholz, 2021).

Environmental and Health Monitoring

The presence of polychlorinated naphthalenes (PCNs) in the environment and their potential for human exposure through diet have been reviewed. PCNs, related to the broader class of naphthalene compounds, display toxicity and environmental persistence, necessitating ongoing monitoring in both environmental and human health contexts (Domingo, 2004).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-amino-2-naphthalen-2-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWXXGCAWFXWAO-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6302450.png)

![[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid](/img/structure/B6302453.png)